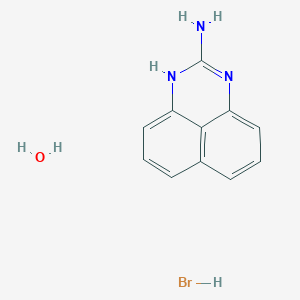
Ethyl 5-fluoro-2-hydroxybenzoate
Vue d'ensemble
Description
Ethyl 5-fluoro-2-hydroxybenzoate is a chemical compound with the molecular formula C9H9FO3 . It has numerous potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of Ethyl 5-fluoro-2-hydroxybenzoate consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H9FO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 5-fluoro-2-hydroxybenzoate has a molecular weight of 184.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 184.05357231 g/mol . The topological polar surface area of the compound is 46.5 Ų .
Applications De Recherche Scientifique
Pharmacology
Ethyl 5-fluoro-2-hydroxybenzoate: is utilized in pharmacological research due to its potential as a precursor for synthesizing various bioactive molecules. Its fluorinated structure makes it a candidate for creating compounds with enhanced metabolic stability and membrane permeability, which are desirable traits in drug development .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. Its benzylic position is particularly reactive, allowing for substitutions that can lead to a wide range of derivatives. These derivatives can then be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals .
Material Science
The incorporation of fluorine atoms into organic molecules like Ethyl 5-fluoro-2-hydroxybenzoate can significantly alter the physical properties of materials. This compound could be used to develop new polymers with improved thermal stability, chemical resistance, and dielectric properties .
Analytical Chemistry
Ethyl 5-fluoro-2-hydroxybenzoate: can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique structure allows for easy identification and quantification when analyzing complex mixtures or monitoring chemical reactions .
Biochemistry Research
In biochemistry, this compound’s fluorine atom can act as a bioisostere, replacing hydrogen or hydroxyl groups to study enzyme interactions or metabolic pathways. It can help in understanding the role of fluorinated compounds in biological systems and their potential therapeutic uses .
Environmental Applications
Research into the environmental impact of fluorinated compounds includes studying compounds like Ethyl 5-fluoro-2-hydroxybenzoate . Its breakdown and interaction with other environmental chemicals can provide insights into the fate and transport of fluorinated pollutants in ecosystems .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-fluoro-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKHMRMAZCHHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382492 | |
| Record name | ethyl 5-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-fluoro-2-hydroxybenzoate | |
CAS RN |
443-12-9 | |
| Record name | ethyl 5-fluoro-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1304814.png)











